Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells: 3-Bromo vs. 3-Chloro Analogue
The 3-bromo substituent in imidazo[1,2-a]pyridine derivatives confers significantly higher cytotoxicity compared to the 3-chloro analogue. The target compound (or its close 3-bromo-imidazo[1,2-a]pyridine core) exhibits an IC50 of 11 µM against MCF-7 human breast adenocarcinoma cells, whereas the corresponding 3-chloro analogue shows an IC50 of 25 µM under comparable assay conditions . The difference is attributed to the bromine atom's enhanced electronegativity and size, which improve binding to hydrophobic enzyme pockets, such as topoisomerase II .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 11 µM |
| Comparator Or Baseline | 3-Chloro-imidazo[1,2-a]pyridine analogue (IC50: 25 µM) |
| Quantified Difference | 2.3-fold lower IC50 (higher potency) for the 3-bromo analogue |
| Conditions | MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This 2.3-fold increase in potency demonstrates the non-trivial impact of the C3 halogen on biological activity, making the 3-bromo derivative a more attractive starting point for oncology-focused medicinal chemistry campaigns compared to its 3-chloro counterpart.
